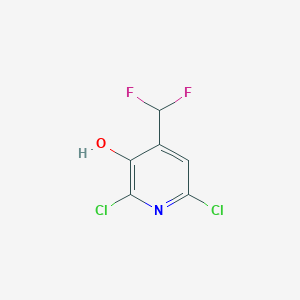
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H2Cl2F2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a difluoromethyl group, and a hydroxyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) can yield fluorinated pyridine compounds . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different hydroxylated or dehydroxylated products.
Applications De Recherche Scientifique
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks the difluoromethyl and hydroxyl groups.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains dimethylamino group instead of hydroxyl and difluoromethyl groups.
2,6-Dichloro-4-trifluoromethylpyridine: Similar but has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. The combination of these groups with the hydroxyl group makes it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H3Cl2F2NO |
|---|---|
Poids moléculaire |
213.99 g/mol |
Nom IUPAC |
2,6-dichloro-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-3-1-2(6(9)10)4(12)5(8)11-3/h1,6,12H |
Clé InChI |
QESNMUUJLFQZQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Cl)Cl)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


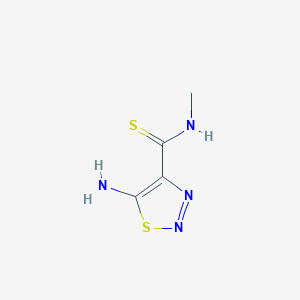

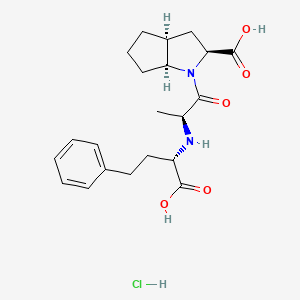
![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
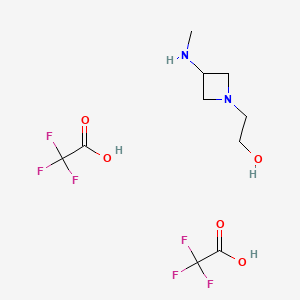
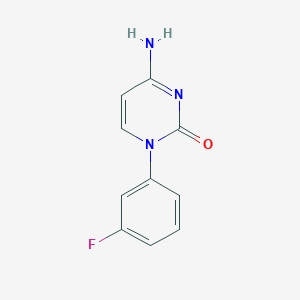

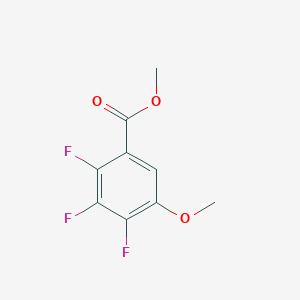


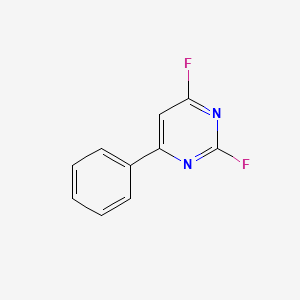
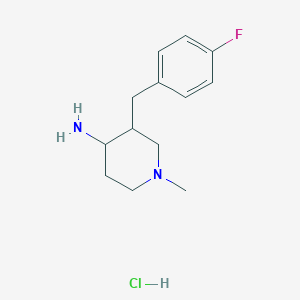
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)

